molecular formula C21H22N6O3S B2837487 N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1060175-10-1

N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2837487
CAS No.: 1060175-10-1
M. Wt: 438.51
InChI Key: SUSGYQJHDRKAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a chemical compound with the molecular formula C21H22N6O3S and a molecular weight of 438.51. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved the design and evaluation of these derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR and 13C NMR, where the signals of the corresponding protons and carbon atoms were verified on the basis of their chemical shifts, multiplicities, and coupling constants .


Chemical Reactions Analysis

The compound was part of a series that exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .


Physical and Chemical Properties Analysis

The compound is a colorless needle-like crystal . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Theoretical Investigation and Antimalarial Applications

Theoretical investigations into sulfonamide derivatives, including compounds structurally related to N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, have shown significant antimalarial activity. These studies utilize computational calculations and molecular docking to evaluate the reactivity and potential therapeutic applications of these compounds, highlighting their role in combating malaria and potentially other viral infections like COVID-19 (Fahim & Ismael, 2021).

Pharmaceutical Patent Landscape

Research into the patent landscape for pharmaceutical compounds, including pyridazino and acetamide derivatives, provides insight into the diversity of biological activities these molecules can possess, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of potential applications underlines the importance of such compounds in drug discovery and development processes (Habernickel, 2002).

Synthesis and Antimicrobial Activity

The synthesis of novel pyridazine, thieno[2,3-c]pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties has been explored, highlighting their potential as antimicrobial agents. These studies emphasize the chemical versatility of sulfonamide compounds and their relevance in developing new antimicrobial strategies (Al-Kamali & Al-Hazmi, 2014).

Alzheimer's Disease Therapy

Compounds structurally related to this compound have been identified as promising candidates for Alzheimer's disease therapy. These molecules exhibit potent inhibitory activity against acetylcholinesterase (AChE) and amyloid β aggregation, key targets in Alzheimer's disease treatment. This research underlines the therapeutic potential of such compounds in neurodegenerative disease management (Umar et al., 2019).

Heterocyclic Chemistry Applications

The utility of N-1-Naphthyl-3-oxobutanamide and related compounds in heterocyclic synthesis has been demonstrated, showing their ability to yield a variety of biologically active molecules. These synthetic methodologies contribute to the development of new therapeutic agents by enabling the creation of diverse heterocyclic compounds that could possess various biological activities (Hussein et al., 2009).

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that the compound and its derivatives could be further explored for their potential in anti-tubercular therapy.

Properties

IUPAC Name

N-[4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-16(28)23-17-5-7-18(8-6-17)31(29,30)27-14-12-26(13-15-27)21-10-9-20(24-25-21)19-4-2-3-11-22-19/h2-11H,12-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSGYQJHDRKAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.